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Compound of Interest

Compound Name: 6"-Feruloylspinosin

Cat. No.: B1342905

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 6™'-
Feruloylspinosin with its target proteins. This document includes a summary of quantitative
data, detailed experimental protocols for in silico docking, and visualizations of the relevant
signaling pathways.

Introduction

6'"'-Feruloylspinosin is a flavonoid C-glycoside found in the seeds of Ziziphus jujuba (jujube).
It has garnered significant interest for its potential therapeutic effects, including neuroprotective,
cardioprotective, and anti-inflammatory properties.[1][2][3] Understanding the molecular
interactions between 6''-Feruloylspinosin and its protein targets is crucial for elucidating its
mechanism of action and for the development of novel therapeutics. Molecular docking is a
computational method that predicts the preferred orientation of one molecule to a second when
bound to each other to form a stable complex. This technique is instrumental in structure-based
drug design.

Quantitative Docking Data

Molecular docking studies have been conducted to evaluate the binding affinity of 6™'-
Feruloylspinosin with several key protein targets. The binding energy, typically measured in
kcal/mol, indicates the strength of the interaction, with more negative values suggesting a
stronger binding affinity.
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Target Binding Energy Interacting Amino
. . . Reference
Protein/Complex (kcal/mol) Acid Residues
Data not available in
NF-kB-DNA complex -7.92 £ 0.59 the reviewed [1]
literature.
Lowest docking Data not available in
FAK energy among tested the reviewed [41[5]
compounds literature.
Lowest docking )
Forms nine hydrogen
DOCK180 energy among tested [41[5]
bonds.
compounds
Lowest docking )
Forms nine hydrogen
Racl energy among tested [415]
bonds.
compounds*
Lowest docking Data not available in
Arp3 energy among tested the reviewed [41[5]
compounds* literature.
Lower binding affinity Data not available in
WAVE2 compared to other the reviewed [5]
targets. literature.
Data not available in Data not available in
GSK3f3 the reviewed the reviewed N/A

literature.

literature.

*In a comparative study, 6"'-Feruloylspinosin, spinosin, and swertisin were docked against

FAK, DOCK180, Racl, and Arp3. 6"'-Feruloylspinosin was reported to have the lowest

docking energies for most of these targets, but specific numerical values were not provided.[4]

[5]

**The study mentioned that 6"'-Feruloylspinosin forms a total of nine hydrogen bonds with

DOCK180 and Racl, but a detailed list of the specific interacting residues was not available.[4]

[5]
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Signaling Pathways

6"'-Feruloylspinosin has been shown to modulate several important signaling pathways. The
following diagrams illustrate the key interactions and cascades.
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Preparation

1. Obtain Protein Structure 2. Obtain Ligand Structure
6"-Feruloylspinosin (PDB) (PubChem)

3. Prepare Protein 4. Prepare Ligand
(Remove water, add hydrogens) (Set torsions)

Docking

5. Define Grid Box
(Binding Site)

(6. Run AutoDock Vina)

Analysis

7. Analyze Docking Poses
(Binding Energy)
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8. Visualize Interactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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